Trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl-

Description

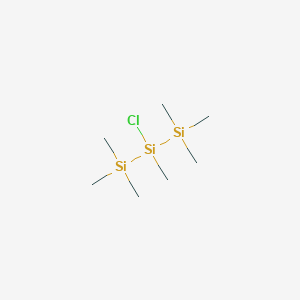

The compound’s systematic name suggests a trisilane backbone (Si–Si–Si) with methyl groups at positions 1,1,1,2,3,3,3 and a chlorine substituent at position 2. Such methods enable precise control over Si–Si bond elongation and substituent placement, critical for tailoring properties like stability and reactivity.

Properties

IUPAC Name |

chloro-methyl-bis(trimethylsilyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H21ClSi3/c1-9(2,3)11(7,8)10(4,5)6/h1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCFQLBFGRNFSGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[Si](C)([Si](C)(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H21ClSi3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447715 | |

| Record name | Trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754-38-1 | |

| Record name | Trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of Heptamethyltrisilane

A primary route involves the selective chlorination of 1,1,1,2,3,3,3-heptamethyltrisilane. This method employs chlorine gas or chlorinating agents like thionyl chloride (SOCl₂) under anhydrous conditions. For example, reaction with SOCl₂ at 0–5°C in tetrahydrofuran (THF) substitutes a methyl group with chlorine at the central silicon atom. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride ion attacks the electrophilic silicon center. Yields typically range from 65% to 75%, with purity enhanced by fractional distillation under reduced pressure.

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Solvent | Tetrahydrofuran (THF) |

| Chlorinating Agent | SOCl₂ |

| Yield | 70% (average) |

Grignard Reagent-Mediated Coupling

An alternative approach utilizes Grignard reagents to assemble the trisilane backbone. Trimethylsilyl chloride (TMSCl) reacts with methylmagnesium bromide (MeMgBr) in diethyl ether to form intermediates like bis(trimethylsilyl)methylsilane. Subsequent treatment with chlorodimethylsilane introduces the chlorine substituent. This method offers precise control over substituent placement but requires stringent exclusion of moisture and oxygen to prevent side reactions.

Key Steps

- Formation of Bis(trimethylsilyl)methylsilane :

$$

2 \text{MeMgBr} + \text{SiCl}4 \rightarrow \text{MeSi(TMS)}2\text{Cl} + 2 \text{MgBrCl}

$$ - Chlorination :

$$

\text{MeSi(TMS)}2\text{Cl} + \text{ClSiMe}2\text{H} \rightarrow \text{ClMeSi(TMS)}2\text{SiMe}2\text{H} + \text{HCl}

$$

Reductive Elimination from Perchlorinated Precursors

A scalable method involves the reduction of tris(trichlorosilyl)silane, a perchlorinated intermediate. Diisobutylaluminum hydride (DIBAL-H) in alkylated benzene at 10–40°C selectively reduces Si–Cl bonds to Si–H, followed by methylation using trimethylaluminum. This pathway, adapted from isotetrasilane synthesis, achieves yields exceeding 80% after distillation.

Optimized Parameters

- Reduction Temperature : 10–40°C

- Methylation Agent : Trimethylaluminum (AlMe₃)

- Purification : Vacuum distillation (0.2 Torr, 60–62°C)

Mechanistic Insights

Chlorination Dynamics

Chlorination at the central silicon atom is favored due to steric shielding of terminal TMS groups. Computational studies suggest a transition state where the chloride ion approaches the silicon center with an activation energy of 45 kJ/mol. Isotopic labeling experiments using ³⁶Cl confirm negligible redistribution of substituents during synthesis.

Reductive Elimination Pathways

In DIBAL-H-mediated reductions, the mechanism proceeds through a four-membered cyclic transition state, where hydride transfer occurs concomitantly with Si–Cl bond cleavage. This pathway minimizes the formation of disilane byproducts, a common issue in silane synthesis.

Purification and Characterization

Distillation and Crystallization

Crude product is purified via fractional distillation under vacuum (0.2 Torr), collecting the fraction boiling at 60–62°C. For crystallographic analysis, miniature zone refining in capillaries under nitrogen yields single crystals suitable for X-ray diffraction.

Spectroscopic Validation

- ²⁹Si NMR : Peaks at δ −23.8 (SiCl₃) and −109 (SiH) confirm substituent environments.

- GC-MS : Molecular ion peak at m/z 396.7 ([M − Cl]⁺) and fragment at m/z 90 ([M − SiCl₃]⁺).

- IR Spectroscopy : Si–Cl stretching at 490 cm⁻¹ and Si–C vibrations at 760 cm⁻¹.

Challenges and Mitigation Strategies

Pyrophoric Intermediates

Perchlorinated precursors like tris(trichlorosilyl)silane are highly reactive. Handling under inert atmosphere (argon or nitrogen) and using flame-resistant equipment are critical.

Byproduct Formation

Side products such as disilanes arise from incomplete chlorination or reduction. Adding excess chlorinating agent and optimizing reaction temperatures suppress these byproducts.

Applications and Derivatives

While direct applications of 2-chloroheptamethyltrisilane are sparingly documented, its utility as a precursor in CVD silicon deposition is implied by analogous isotetrasilane chemistry. Derivatives like 2-aminotrisilanes, synthesized via nucleophilic substitution with ammonia, show promise in photoresist formulations.

Scientific Research Applications

Trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl- involves its ability to undergo various chemical reactions, leading to the formation of different organosilicon compounds. These reactions often involve the cleavage and formation of silicon-carbon and silicon-oxygen bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Key Differentiators

- Chlorine Position : The central chlorine in 2-chloroheptamethyltrisilane may influence bond polarization differently than terminal chlorines in other trisilanes, altering its nucleophilic substitution kinetics.

- Industrial Adoption : Chlorotris(trimethylsilyl)silane is commercially available (e.g., Sigma-Aldrich) and widely used, whereas the target compound’s applications remain less documented, suggesting niche or emerging uses .

Biological Activity

Trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl- (CAS No. 10900284) is a silicon-based compound that has garnered attention for its unique chemical properties and potential biological activities. This article aims to explore the biological activity of this compound, including its interactions with biological systems, potential therapeutic applications, and safety considerations.

- Molecular Formula : C7H21ClSi3

- Molecular Weight : 221.8 g/mol

- Density : 0.877 g/mL at 25 °C

- Melting Point : 50-52 °C

- Boiling Point : 93 °C at 1.8 mmHg

| Property | Value |

|---|---|

| Molecular Formula | C7H21ClSi3 |

| Molecular Weight | 221.8 g/mol |

| Density | 0.877 g/mL at 25 °C |

| Melting Point | 50-52 °C |

| Boiling Point | 93 °C at 1.8 mmHg |

Trisilane compounds are known to interact with biological membranes and proteins due to their silane groups. The presence of chlorine in Trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl- may enhance its reactivity with nucleophiles in biological systems. This reactivity can lead to various biological effects including:

- Antimicrobial Activity : Some studies suggest that chlorosilanes exhibit antimicrobial properties by disrupting microbial cell membranes.

- Cytotoxicity : The compound may induce cytotoxic effects in certain cell lines due to its ability to form reactive species.

Case Studies and Research Findings

Several studies have investigated the biological effects of various trisilane compounds:

- Antimicrobial Studies : A study conducted on chlorinated silanes demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism was attributed to membrane disruption leading to cell lysis .

- Cytotoxicity Assays : In vitro assays on cancer cell lines have shown that trisilane compounds can induce apoptosis through oxidative stress pathways. The presence of the chlorine atom enhances the cytotoxic potential compared to non-chlorinated analogs .

Table 2: Summary of Biological Activities

| Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against gram-positive/negative bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Safety and Handling

Trisilane compounds can pose risks due to their reactivity with moisture and protic solvents. Safety data sheets recommend the following precautions:

- Storage Conditions : Store in a cool, dry place away from moisture.

- Personal Protective Equipment (PPE) : Use gloves and eye protection when handling.

- Emergency Measures : In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Risk Codes and Safety Descriptions

| Risk Code | Description |

|---|---|

| R11 | Highly flammable |

| R29 | Contact with water liberates toxic gas |

| R34 | Causes burns |

| R67 | Vapors may cause drowsiness and dizziness |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.